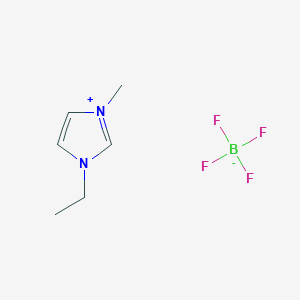
1-Ethyl-3-methylimidazolium tetrafluoroborate
Cat. No. B125613
Key on ui cas rn:
143314-16-3
M. Wt: 197.97 g/mol
InChI Key: CUNYTRQQXKCRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06245918B1
Procedure details


22.3 ml of N-methylimidazole and 120 ml of 1,2-dichloroethane were introduced into a 250 ml glass flask under an argon atmosphere. 53.2 g of triethyloxonium tetrafluoroborate was added in small portions. The reaction medium was observed to heat up slightly and the solvent was then refluxed for 1 hour 30 minutes. The molten salt formed was colorless, non miscible and denser than the 1,2-dichloroethane. It was separated by simple decanting and drawn under vacuum using a vane pump.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[F:7][B-:8]([F:11])([F:10])[F:9].[CH2:12]([O+](CC)CC)[CH3:13]>ClCCCl>[F:7][B-:8]([F:11])([F:10])[F:9].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:12][CH3:13])[CH:3]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=NC=C1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
53.2 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to heat up slightly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solvent was then refluxed for 1 hour 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The molten salt formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by simple decanting
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
F[B-](F)(F)F.C[N+]1=CN(C=C1)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
